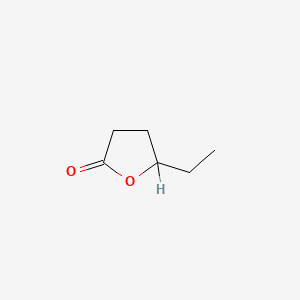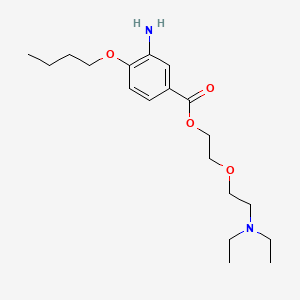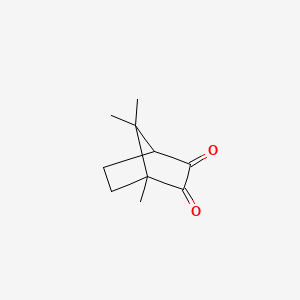![molecular formula C22H19F6NO B1214251 [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol CAS No. 31817-24-0](/img/structure/B1214251.png)
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenanthrene core substituted with piperidyl and trifluoromethyl groups, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,6-bis(trifluoromethyl)phenanthrene with piperidine under specific conditions to introduce the piperidyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the choice of reagents and reaction conditions is crucial to minimize by-products and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: It is used in the development of advanced materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Alpha-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol: Known for its antimalarial activity.
Methylphenidate: A piperidine derivative used as a psychostimulant.
Ethylphenidate: Similar to methylphenidate, used in research for its pharmacological effects.
Uniqueness
Alpha-(2-Piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol is unique due to its phenanthrene core and the specific arrangement of piperidyl and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
31817-24-0 |
|---|---|
Molecular Formula |
C22H19F6NO |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C22H19F6NO/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13/h4-7,9-11,19-20,29-30H,1-3,8H2 |
InChI Key |
FVVWTCZWVDUHPH-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
Synonyms |
3,6-bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol alpha (2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride WR 122,455 WR 122455 WR-122,455 WR-122455 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1214171.png)












